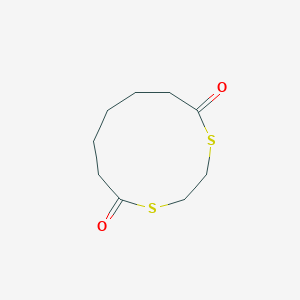
1,4-Dithiacycloundecane-5,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dithiacycloundecane-5,11-dione is a chemical compound characterized by a unique structure that includes two sulfur atoms and two ketone groups within an eleven-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dithiacycloundecane-5,11-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate dithiol precursors under controlled conditions. For instance, the reaction of 1,4-dithiane-2,5-diol with suitable reagents can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dithiacycloundecane-5,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The sulfur atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Dithiacycloundecane-5,11-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying sulfur-containing biomolecules.
Industry: Used in the development of materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1,4-Dithiacycloundecane-5,11-dione involves its interaction with molecular targets through its sulfur and ketone groups. These functional groups can form bonds with various substrates, facilitating reactions such as oxidation and reduction. The compound’s ability to undergo nucleophilic substitution also allows it to modify other molecules, making it useful in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dithiane-2,5-diol: A precursor in the synthesis of 1,4-Dithiacycloundecane-5,11-dione.
Cyclohexane-1,3-dione: Another cyclic diketone with different reactivity.
1,3-Dithiane: A sulfur-containing compound with similar chemical properties.
Uniqueness
This compound is unique due to its eleven-membered ring structure, which imparts distinct chemical properties compared to smaller cyclic compounds. Its combination of sulfur and ketone groups allows for versatile reactivity, making it valuable in various applications .
Propiedades
Número CAS |
89863-24-1 |
|---|---|
Fórmula molecular |
C9H14O2S2 |
Peso molecular |
218.3 g/mol |
Nombre IUPAC |
1,4-dithiacycloundecane-5,11-dione |
InChI |
InChI=1S/C9H14O2S2/c10-8-4-2-1-3-5-9(11)13-7-6-12-8/h1-7H2 |
Clave InChI |
IGNOFGPZTCETQC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)SCCSC(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


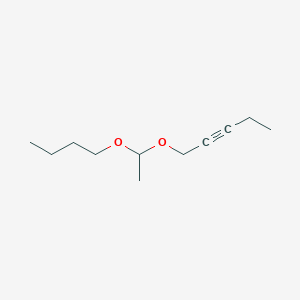
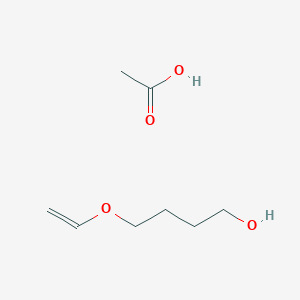
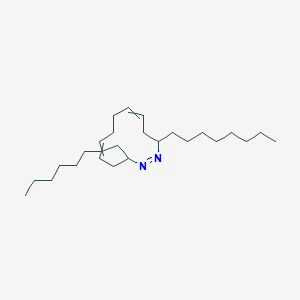
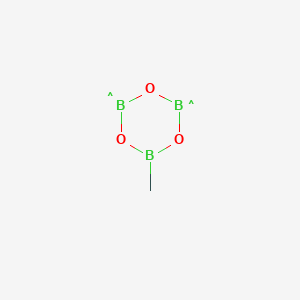


![5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine](/img/structure/B14396401.png)
![[Ethoxy(methyl)phosphoryl]methyl methanesulfonate](/img/structure/B14396427.png)
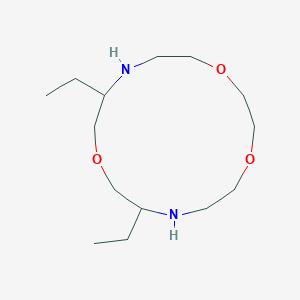

![1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one](/img/structure/B14396448.png)

![Ethyl 2-cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoate](/img/structure/B14396458.png)
![2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane](/img/structure/B14396462.png)
